REACTION_CXSMILES
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[CH2:1]([C:3]1[C:8]([CH2:9][Cl:10])=[CH:7][CH:6]=[CH:5][N:4]=1)[CH3:2].ClC1C=CC=C(C(OO)=[O:19])C=1>C(Cl)(Cl)Cl>[CH2:1]([C:3]1[C:8]([CH2:9][Cl:10])=[CH:7][CH:6]=[CH:5][N+:4]=1[O-:19])[CH3:2]
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Name
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|
Quantity
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2.4 g
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Type
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reactant
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Smiles
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C(C)C1=NC=CC=C1CCl
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Name
|
|
Quantity
|
100 mL
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Type
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solvent
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Smiles
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C(Cl)(Cl)Cl
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Name
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|
Quantity
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4.2 g
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Type
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reactant
|
Smiles
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ClC1=CC(=CC=C1)C(=O)OO
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Type
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CUSTOM
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Details
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The reaction was stirred for 2 hours
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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The reaction was extracted twice with saturated aqueous sodium bicarbonate (100 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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The organic phase was dried with MgSO4
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Type
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FILTRATION
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Details
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filtered
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Type
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CUSTOM
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Details
|
the solvent was removed under reduced pressure
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Type
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CUSTOM
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Details
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The residue was chromatographed on silica gel
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Type
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WASH
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Details
|
MeOH and eluted with the same
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Type
|
CUSTOM
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Details
|
the solvent removed under reduced pressure the
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Reaction Time |
2 h |
Name
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|
Type
|
product
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Smiles
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C(C)C1=[N+](C=CC=C1CCl)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |